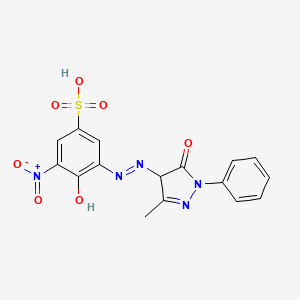
N-Butyl-N-nitrosoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-nitrosoformamide is a chemical compound belonging to the class of nitrosamides. It is characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential carcinogenic properties .
Méthodes De Préparation
N-Butyl-N-nitrosoformamide can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions under mild and homogeneous conditions .
Analyse Des Réactions Chimiques
N-Butyl-N-nitrosoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include tert-butyl nitrite and nitrosonium ions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Butyl-N-nitrosoformamide has several scientific research applications:
Chemistry: It is used in the synthesis of various nitroso compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrosation.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Butyl-N-nitrosoformamide involves the formation of reactive electrophilic species. These species can alkylate nucleophilic sites in DNA, leading to mutations and potential carcinogenic effects . The compound’s reactivity is influenced by the presence of the nitroso group, which can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
N-Butyl-N-nitrosoformamide can be compared with other nitrosamides, such as N-nitrosoureas and N-nitrosoguanidines. These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For example, N-nitrosoureas are commonly used in cancer treatment due to their ability to cross-link DNA .
Similar compounds include:
- N-nitrosoureas
- N-nitrosoguanidines
- N-nitrosocarbamates
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
Propriétés
Numéro CAS |
14300-10-8 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
N-butyl-N-nitrosoformamide |
InChI |
InChI=1S/C5H10N2O2/c1-2-3-4-7(5-8)6-9/h5H,2-4H2,1H3 |
Clé InChI |
LYTFOMMQXICLRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



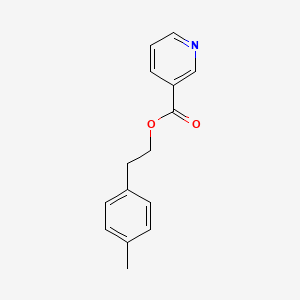


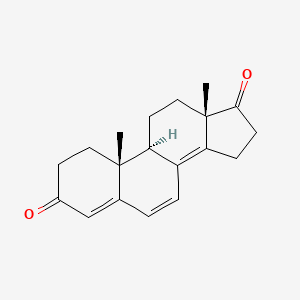
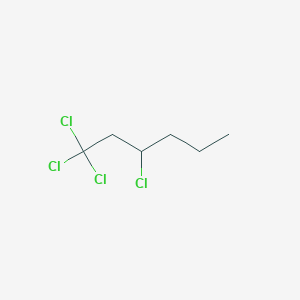

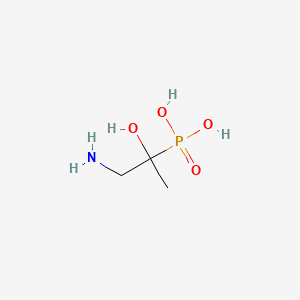
![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)

![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)

